1-methyl-3-[(3-nitrophenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-3-[(3-nitrophenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione is a synthetic organic compound with a complex structure that includes a pyrrole ring, a nitrophenyl group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-[(3-nitrophenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the reaction of a pyrrole derivative with a nitrophenylamine under specific conditions. One common method involves the use of a coupling reaction between a pyrrole-2,5-dione and a nitrophenylamine in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-[(3-nitrophenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
1-methyl-3-[(3-nitrophenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of 1-methyl-3-[(3-nitrophenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to the modulation of biochemical pathways. The compound may inhibit or activate certain enzymes, affecting cellular processes such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-[(4-nitrophenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione: Similar structure but with a different position of the nitro group.
1-methyl-3-[(3-aminophenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione: Similar structure but with an amino group instead of a nitro group.
Uniqueness
1-methyl-3-[(3-nitrophenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
920941-20-4 |
---|---|
Molecular Formula |
C11H9N3O4 |
Molecular Weight |
247.21 g/mol |
IUPAC Name |
1-methyl-3-(3-nitroanilino)pyrrole-2,5-dione |
InChI |
InChI=1S/C11H9N3O4/c1-13-10(15)6-9(11(13)16)12-7-3-2-4-8(5-7)14(17)18/h2-6,12H,1H3 |
InChI Key |
YTDVTGWVCHRQFZ-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C=C(C1=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CN1C(=O)C=C(C1=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.